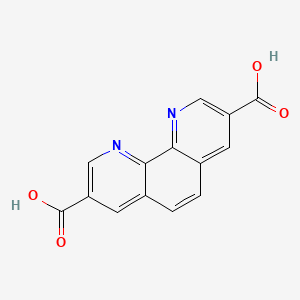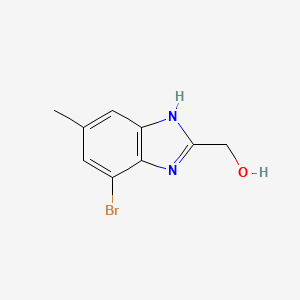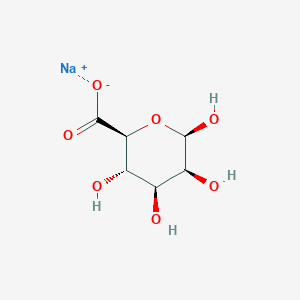
2-(2-Furanyl)-4-pentyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furanyl)-4-pentyn-2-ol is an organic compound that features a furan ring and a pentynyl group This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the reactivity of an alkyne and an alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furanyl)-4-pentyn-2-ol typically involves the reaction of furan derivatives with alkynes. One common method is the coupling of 2-furyl lithium or 2-furyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Furanyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used.
Major Products
Oxidation: 2-(2-Furanyl)-4-pentyn-2-one or 2-(2-Furanyl)-4-pentynal.
Reduction: 2-(2-Furanyl)-4-penten-2-ol or 2-(2-Furanyl)-4-pentanol.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-Furanyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Furanyl)-4-pentyn-2-ol depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its functional groups. The furan ring can participate in aromatic interactions, the alkyne group can undergo addition reactions, and the alcohol group can form hydrogen bonds or be involved in nucleophilic attacks.
Comparación Con Compuestos Similares
Similar Compounds
2-Furylmethanol: Similar structure but lacks the alkyne group.
2-Furylacetylene: Contains the furan and alkyne groups but lacks the alcohol group.
2-Furylpropanol: Similar structure but with a different alkyl chain.
Uniqueness
2-(2-Furanyl)-4-pentyn-2-ol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-(furan-2-yl)pent-4-yn-2-ol |
InChI |
InChI=1S/C9H10O2/c1-3-6-9(2,10)8-5-4-7-11-8/h1,4-5,7,10H,6H2,2H3 |
Clave InChI |
WUWUYMBYOQIUCV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#C)(C1=CC=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


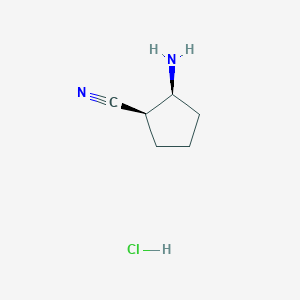

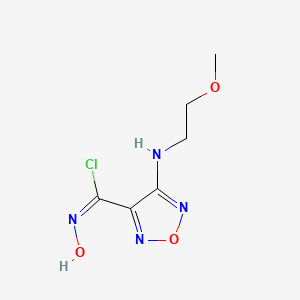



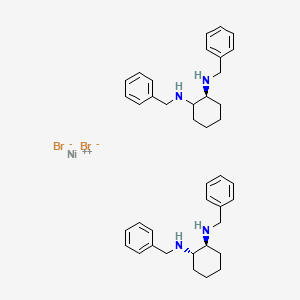
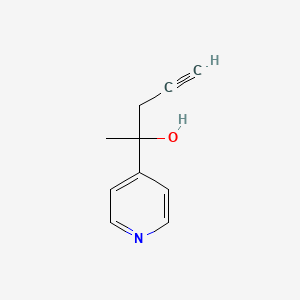
![Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11926878.png)

